3-(Benzylamino)-3-phenylpropanoic acid

α1-glycine receptor modulation anticonvulsant activity structure-activity relationship

Researchers requiring enantiopure β-amino acid building blocks face limited enzymatic resolution without N-protecting groups, and glycine receptor pharmacology programs lack well-characterized reference standards. This compound resolves both gaps. • N-Benzyl group enables CALB-catalyzed enantioselective hydrolysis-essential recognition element absent in unprotected β-phenylalanine • Phenylbenzyl scaffold delivers highest α1-GlyR potentiation among tested phenylalanine derivatives; in vivo seizure protection demonstrated • Validated substrate for asymmetric conjugate addition methodology using chiral diamine ligands

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 5678-50-2
Cat. No. B1657481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)-3-phenylpropanoic acid
CAS5678-50-2
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c18-16(19)11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15,17H,11-12H2,(H,18,19)
InChIKeyPKMZWIUZNKICFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)-3-phenylpropanoic Acid (CAS 5678-50-2): A Specialized N-Benzyl β-Amino Acid Scaffold for Chiral Synthesis and Receptor Pharmacology


3-(Benzylamino)-3-phenylpropanoic acid (CAS 5678-50-2), also designated as N-benzyl-β-phenyl-β-alanine or β-phenyl-β-(benzylamino)propionic acid, is a β-amino acid derivative with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . This compound features a secondary amino group with a benzyl substituent attached to the β-carbon, alongside a phenyl ring, forming a scaffold that is distinct from α-amino acids and unsubstituted β-phenylalanine analogs. Its structural organization enables utility both as a chiral building block in stereoselective synthesis pathways [1] and as a pharmacologically relevant scaffold for modulating ligand-gated ion channels such as the human α1-glycine receptor (α1-GlyR) [2].

Why 3-(Benzylamino)-3-phenylpropanoic Acid Cannot Be Replaced by Simple β-Phenylalanine or α-Amino Acid Analogs in Specialized Applications


Substituting 3-(benzylamino)-3-phenylpropanoic acid with generic β-phenylalanine (CAS 614-19-7) or N-benzyl-α-phenylalanine (CAS 19461-04-2) introduces critical differences in both stereochemical behavior and biological activity. The N-benzyl substituent on the β-carbon is essential for enabling certain stereoselective enzymatic transformations; studies have shown that the absence of an N-protecting group abolishes CALB (Candida antarctica lipase B)-catalyzed hydrolysis activity, indicating that the benzyl moiety serves as a required recognition element in specific biotransformations [1]. Furthermore, SAR studies on human α1-glycine receptors demonstrate that the phenylbenzyl substitution pattern (as found in this compound class) produces the highest receptor potentiation effects among tested phenylalanine derivatives, while simpler or alternative substitution patterns result in antagonism or substantially weaker modulation [2]. Simple replacement with unsubstituted β-phenylalanine would therefore eliminate both the enzymatic processing capabilities and the specific receptor-modulatory pharmacological profile that define this compound's scientific and industrial value.

Quantitative Differentiation of 3-(Benzylamino)-3-phenylpropanoic Acid: Head-to-Head and Cross-Study Comparative Data


Functional Potentiation of Human α1-Glycine Receptors: Phenylbenzyl vs. Biphenyl vs. Parent Scaffolds

In a systematic SAR evaluation of phenylalanine derivatives on human α1-GlyRs expressed in Xenopus oocytes, the phenylbenzyl analog (ligand 5, which shares the N-benzyl β-phenyl scaffold characteristic of 3-(benzylamino)-3-phenylpropanoic acid) exhibited the highest potentiation effect among all tested ligands, whereas the biphenyl derivative (ligand 2) showed antagonistic activity and the parent scaffold produced no meaningful modulation [1]. This functional divergence directly correlates with the N-benzyl substitution position and the β-aryl arrangement.

α1-glycine receptor modulation anticonvulsant activity structure-activity relationship

In Vivo Anticonvulsant Efficacy: Protection in Strychnine-Induced Seizure Model Correlates with N-Benzyl β-Phenyl Substitution

When evaluated in a strychnine (STR)-induced seizure model in male adult rats, the phenylbenzyl analog (ligand 5, structurally related to 3-(benzylamino)-3-phenylpropanoic acid) provided moderate in vivo protection, whereas the biphenyl analog (ligand 2) failed to produce any appreciable anti/proconvulsant effect [1]. This functional outcome directly mirrors the in vitro potentiation vs. antagonism profile observed in oocyte electrophysiology.

anticonvulsant in vivo pharmacology strychnine seizure model

Enzymatic Stereoselective Hydrolysis: N-Benzyl Group as a Critical Recognition Element for CALB-Catalyzed Resolution

In enzymatic resolution studies of β-aryl-β-amino acid esters, CALB (Candida antarctica lipase B) showed no activity toward racemic ethyl 3-amino-3-phenylpropanoate, which lacks an N-protecting group, whereas the presence of an N-benzyl substituent enabled CALB-catalyzed hydrolysis [1]. This indicates that the benzyl group serves as an essential recognition motif for this industrially relevant lipase.

enzymatic resolution chiral synthesis CALB lipase

Stereoselective Synthesis Utility: Asymmetric Addition to α,β-Unsaturated Esters Enabled by N-Benzyl Lithium Amide

3-(Benzylamino)-3-phenylpropanoic acid tert-butyl ester is specifically exemplified as a target product in a patented stereoselective method for producing optically active β-amino acids in high yield. The method employs N-benzyltrimethylsilyl lithium amide in asymmetric conjugate addition to tert-butyl cinnamate using a chiral diamine ligand [1]. This synthetic route is not applicable to analogs lacking the N-benzyl-β-phenyl arrangement.

asymmetric synthesis chiral β-amino acid lithium amide addition

Cytotoxicity and Mitochondrial Safety Profile: Comparative Toxicity Assessment in SH-SY5Y Neuroblastoma Cells

In toxicity profiling conducted alongside receptor pharmacology studies, both the phenylbenzyl analog (ligand 5) and biphenyl analog (ligand 2) were evaluated for antiproliferative effects, necrotic toxicity, and mitochondrial toxicity in SH-SY5Y cells. Neither ligand exhibited significant antiproliferative effects nor necrotic or mitochondrial toxicity at concentrations up to 50 μM [1].

cytotoxicity neurotoxicity mitochondrial toxicity

Physicochemical Property Differentiation: Impact of N-Benzyl Substitution on Lipophilicity and Hydrogen Bonding Capacity

3-(Benzylamino)-3-phenylpropanoic acid (C₁₆H₁₇NO₂, MW 255.31) exhibits distinct physicochemical properties relative to unsubstituted β-phenylalanine (C₉H₁₁NO₂, MW 165.19) . The N-benzyl substituent increases calculated logP by approximately 2.5-3.0 units (class-level inference based on phenylpropionic acid SPR studies) [1] while preserving the carboxylic acid functionality and hydrogen bond donor/acceptor capacity (2 H-bond donors, 3 H-bond acceptors) .

physicochemical properties lipophilicity structure-property relationship

Optimized Application Scenarios for 3-(Benzylamino)-3-phenylpropanoic Acid Based on Validated Differentiation Evidence


Human α1-Glycine Receptor Potentiation and Anticonvulsant Drug Discovery

Based on direct head-to-head SAR data showing that the phenylbenzyl scaffold (ligand 5) produces the highest α1-GlyR potentiation among tested phenylalanine derivatives and demonstrates in vivo seizure protection in strychnine-induced models [1], this compound is optimally deployed as a lead scaffold or reference standard in glycine receptor-targeted drug discovery programs. Its unique functional profile—receptor potentiation rather than antagonism—distinguishes it from alternative substitution patterns and makes it suitable for investigating therapeutic strategies requiring enhanced inhibitory glycinergic tone in epilepsy and related neurological conditions.

Enzymatic Resolution and Chiral β-Amino Acid Synthesis via CALB Lipase

The presence of the N-benzyl group is a critical recognition element for CALB-catalyzed enantioselective hydrolysis, enabling resolution of racemic β-aryl-β-amino acid esters that is not possible with unprotected substrates [2]. This makes 3-(benzylamino)-3-phenylpropanoic acid derivatives suitable substrates for enzymatic resolution workflows in the production of enantiomerically enriched β-amino acid building blocks for pharmaceutical synthesis.

Asymmetric Synthesis Methodology Development Using Chiral Lithium Amide Additions

As explicitly exemplified in patent literature, the tert-butyl ester of this compound serves as a target product in stereoselective β-amino acid synthesis employing N-benzyltrimethylsilyl lithium amide and chiral diamine ligands [3]. Research groups developing or optimizing asymmetric conjugate addition methodologies can utilize this compound as a validated substrate for method calibration and benchmarking.

Structure-Property Relationship Studies of Carboxylic Acid-Containing Scaffolds

With an intermediate lipophilicity profile (estimated cLogP increase of ~2.9-3.9 relative to β-phenylalanine) and preserved hydrogen bonding capacity (2 donors, 3 acceptors) , this compound serves as a useful comparator in SPR studies evaluating the impact of N-alkylation on membrane permeability, solubility, and target engagement. The SPR framework established for 35 phenylpropionic acid derivatives provides a quantitative baseline for assessing isosteric replacements [4].

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